![molecular formula C16H14O2 B124710 4,4'-Diacetylbiphenyl CAS No. 787-69-9](/img/structure/B124710.png)
4,4'-Diacetylbiphenyl
Overview
Description
4,4’-Diacetylbiphenyl is a chemical compound with the molecular formula C16H14O2 . It has a molecular weight of 238.2812 . The keto oxime and glyoxime derivatives of 4,4’-diacetylbiphenyl have been synthesized and characterized by NMR and Fourier transform infrared spectroscopy techniques .
Synthesis Analysis
The synthesis of 4,4’-Diacetylbiphenyl involves the creation of keto oxime and glyoxime derivatives . These derivatives are characterized using NMR and Fourier transform infrared spectroscopy techniques .Molecular Structure Analysis
The molecular structure of 4,4’-Diacetylbiphenyl is available as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the compound’s structure .Chemical Reactions Analysis
The keto oxime and glyoxime derivatives of 4,4’-diacetylbiphenyl were synthesized and characterized by NMR and Fourier transform infrared spectroscopy techniques .Physical And Chemical Properties Analysis
4,4’-Diacetylbiphenyl has a molecular weight of 238.28 g/mol . It has a computed XLogP3 value of 3.7, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors .Scientific Research Applications
Synthesis and Complex Formation
4,4'-Diacetylbiphenyl has been synthesized from biphenyl and studied for its potential in forming complexes with various metals like copper, nickel, and cobalt. The synthesis process involves converting biphenyl to its keto oximes and glyoximes derivatives, which are then used to form metal complexes. These complexes are characterized using FT-IR and NMR spectroscopy techniques (Karatas & Ucan, 1998).
Functionalized Porous Polymers
Research has shown that this compound derivatives can be utilized in the preparation of functionalized porous polymers. These polymers are created through a cyclotrimerization reaction and can have their properties, like pore size and surface area, tailored by functionalizing the aromatic diacetyl monomers. Such polymers have applications in various fields due to their adjustable physical properties (Wisser et al., 2014).
Optical Nonlinearity Applications
This compound derivatives have been investigated for their nonlinear optical properties using techniques like the Z-scan technique. These studies are crucial for understanding the potential of these compounds in optical device applications. The presence of specific functional groups significantly affects the nonlinear optical absorption coefficient and refraction index, making these compounds suitable for future optical devices (Zidan et al., 2015).
Catalyst Studies in Friedel-Crafts Acetylation/Oxidation
This compound and its derivatives have been studied in the context of Friedel-Crafts acetylation/oxidation reactions. These studies focus on the preparation, characterization, and catalytic behavior of these compounds, providing insights into their reactivity and selectivity. Such research is essential for understanding the synthetic applications of these compounds in organic chemistry (Titinchi et al., 2007).
Zeolite Catalysts in Acylation Reactions
Research involving the acylation of biphenyl with acetic anhydride and carboxylic acids over zeolite catalysts has shown that this compound can be obtained as a product. This study provides valuable information on the catalytic efficiency and selectivity of zeolite catalysts in producing diacetylbiphenyl derivatives (Escola & Davis, 2001).
Role in Organic Synthesis
The diketoximes of 4,4'-Diacetyldiphenyl oxide and sulfide are valuable for the synthesis of polyesters and polypyrroles. These compounds' ability to complex with nickel salts and their role in fine organic synthesis highlight their versatility in organic chemistry (Musaev et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
This compound is a derivative of biphenyl, which is a structure found in various pharmaceuticals and natural products . .
Biochemical Pathways
The biochemical pathways affected by 4,4’-Diacetylbiphenyl are currently unknown. Given the structural similarity to biphenyl, it’s plausible that it may interact with similar biochemical pathways as other biphenyl derivatives . .
Pharmacokinetics
As such, the impact of these properties on the bioavailability of 4,4’-Diacetylbiphenyl is currently unknown .
Result of Action
It’s possible that the compound could have effects similar to other biphenyl derivatives, but this would need to be confirmed through experimental studies .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action .
properties
IUPAC Name |
1-[4-(4-acetylphenyl)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-11(17)13-3-7-15(8-4-13)16-9-5-14(6-10-16)12(2)18/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTSBXDVNKYPTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80306719 | |
Record name | 4,4'-Diacetylbiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80306719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
787-69-9 | |
Record name | 787-69-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179421 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,4'-Diacetylbiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80306719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-Diacetylbiphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can 4,4'-diacetylbiphenyl be used to synthesize polymers with desirable properties?
A1: Yes, this compound serves as a valuable building block for synthesizing polymers with tailored properties. For instance, researchers have utilized this compound in polycondensation reactions with aromatic tetraamine compounds to create polyquinoxalines. [] These polymers are known for their excellent thermal stability and high heat resistance, making them suitable for applications requiring durability at elevated temperatures. [] Additionally, this compound derivatives with varying functional groups (hydrogen, amine, or nitro) have been employed to create porous polymers with controllable pore structures, ranging from microporous to hierarchical micro- and mesoporous. [] This tunability in pore size and structure makes these polymers promising for applications like catalysis, separation, and gas storage.
Q2: How does the functionalization of this compound impact the properties of the resulting polymers?
A2: Functionalization of this compound plays a crucial role in determining the final properties of the synthesized polymers. Studies have demonstrated that incorporating specific functional groups can significantly influence pore structure, surface polarity, and thermal stability. [] For example, using hydrogen-functionalized this compound derivatives leads to predominantly microporous polymers, while amine- or nitro-functionalized derivatives result in hierarchical porous structures. [] These structural variations directly impact the polymers' surface area, pore volume, and adsorption capabilities. Moreover, the choice of functional group can affect the polymers' thermal stability, with certain groups enhancing their resistance to degradation at high temperatures. []
Q3: What synthetic routes utilize this compound as a starting material?
A3: this compound serves as a versatile precursor in various organic syntheses. One example is its use in preparing biflavone precursors. Researchers have successfully synthesized these precursors by reacting enamines derived from this compound with 6-chlorosyl-hept-6-enoyl chloride. [] The resulting biflavone precursors can be further modified to obtain a wide range of biflavone derivatives, which hold potential biological and pharmacological activities.
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